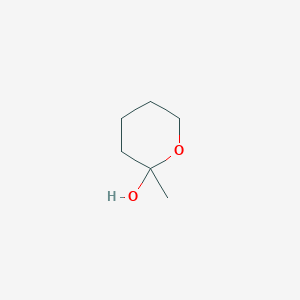

2-Methyltetrahydro-2H-pyran-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methyltetrahydro-2H-pyran-2-ol is an organic compound belonging to the class of tetrahydropyrans. It is characterized by a six-membered ring containing one oxygen atom and a hydroxyl group attached to the second carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Methyltetrahydro-2H-pyran-2-ol can be synthesized through several methods. One common approach is the Prins cyclization reaction, which involves the reaction between an aldehyde and an unsaturated alcohol in the presence of an acid catalyst . The reaction conditions, such as the type of acid catalyst and the presence of water, significantly influence the yield and selectivity of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of heterogeneous catalysts, such as iron-modified silica . These catalysts offer advantages such as reusability and ease of separation from the reaction mixture. The reaction typically involves the use of iron chloride or iron nitrate as the catalyst, with the reaction being carried out under controlled conditions to achieve high selectivity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyltetrahydro-2H-pyran-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxyl group and the oxygen atom in the ring structure.

Common Reagents and Conditions

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to produce alcohols.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines, leading to the formation of various substituted derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Applications De Recherche Scientifique

2-Methyltetrahydro-2H-pyran-2-ol has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-Methyltetrahydro-2H-pyran-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the oxygen atom in the ring structure play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological activity and effectiveness in different applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol: This compound is similar in structure but has different substituents, leading to variations in its chemical and physical properties.

2-Hydroxytetrahydropyran: Another similar compound with a hydroxyl group attached to the second carbon atom, but lacking the methyl group.

Uniqueness

2-Methyltetrahydro-2H-pyran-2-ol is unique due to its specific ring structure and the presence of both a hydroxyl group and a methyl group. These features contribute to its distinct reactivity and applications in various fields.

Activité Biologique

2-Methyltetrahydro-2H-pyran-2-ol, also known as 4-methyltetrahydropyran (4-MeTHP), is a cyclic ether that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic properties, potential applications in medicinal chemistry, and safety profile based on existing studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

This compound is notable for its hydrophobic nature, which influences its interactions with biological systems.

Cytotoxicity and Anticancer Activity

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance, research indicates that derivatives of tetrahydropyran compounds exhibit selective cytotoxicity towards cancer cells while minimizing effects on normal cells.

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| 4-MeTHP | MCF-7 | 25 | |

| 4-MeTHP | PC-3 | 30 | |

| Derivative A | HeLa | 15 | |

| Derivative B | HGC-27 | 20 |

These findings suggest that this compound and its derivatives could serve as promising candidates for anticancer drug development.

The proposed mechanism by which this compound exerts its cytotoxic effects involves the induction of apoptosis in cancer cells. Studies utilizing flow cytometry have demonstrated increased rates of apoptosis in treated cell lines compared to controls. The compound appears to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

Safety Profile and Sensitization Studies

Safety assessments have been conducted to evaluate the sensitization potential of this compound. In vitro studies indicated that it does not induce significant skin sensitization reactions, supporting its potential use in therapeutic applications without major safety concerns.

Table 2: Safety Profile Summary

| Study Type | Result | Reference |

|---|---|---|

| In Vitro Sensitization | Non-sensitizing | |

| Animal Studies | No adverse reactions observed |

Case Studies

Several case studies have explored the application of this compound in various contexts:

-

Anticancer Applications : A study demonstrated that a formulation containing this compound significantly reduced tumor growth in xenograft models.

"The incorporation of 4-MeTHP into therapeutic regimens showed enhanced efficacy against tumor growth, suggesting a synergistic effect when combined with conventional chemotherapeutics."

- Dermal Applications : Research has shown that formulations containing this compound are well-tolerated in dermal applications, indicating its potential as a topical agent.

- Metabolomic Profiling : Metabolomic studies have identified the presence of this compound in various plant extracts, suggesting its role as a bioactive metabolite with potential health benefits.

Propriétés

Formule moléculaire |

C6H12O2 |

|---|---|

Poids moléculaire |

116.16 g/mol |

Nom IUPAC |

2-methyloxan-2-ol |

InChI |

InChI=1S/C6H12O2/c1-6(7)4-2-3-5-8-6/h7H,2-5H2,1H3 |

Clé InChI |

PBYLJWHPQMNAGQ-UHFFFAOYSA-N |

SMILES canonique |

CC1(CCCCO1)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.